N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-20(22-13-12-17-8-3-1-4-9-17)21(26)23-16-19-24(14-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEZWTMLERGURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes under acidic or basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Oxalamide Formation: The final step involves the coupling of the phenethylamine derivative with the sulfonylated oxazinan intermediate using oxalyl chloride or a similar reagent to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxalamide group to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxalamide core may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its oxazinan-oxalamide backbone but differing in substituents. Key structural variations influence physicochemical properties, bioavailability, and target interactions.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
N1 Substituents: Phenethyl vs. The ethyl analog’s smaller size may improve solubility but reduce target affinity . 3,4-Dimethoxyphenethyl (): Methoxy groups introduce electron-donating effects, which could modulate receptor binding (e.g., serotonin or dopamine receptors). The dimethoxy variant’s higher molecular weight (491.6 vs. 455.5) may reduce metabolic clearance rates .
Sulfonyl Group Modifications :
- The 4-fluoro-2-methylphenyl substituent in adds steric bulk and electron-withdrawing effects, possibly altering enzyme inhibition (e.g., COX-2 or sulfotransferases) compared to the unsubstituted phenyl group in the target compound. Fluorine may enhance metabolic stability by resisting oxidative degradation .
Physicochemical Properties :
- The absence of reported melting/boiling points (common across evidence) limits direct comparisons, but substituent trends suggest:
- Phenethyl and dimethoxyphenethyl derivatives likely exhibit higher crystallinity due to aromatic stacking.
- Ethyl analogs may have better aqueous solubility, critical for oral bioavailability .
Functional Comparison with Non-Oxazinan Analogs
A. Indole-Based Sulfonyl Compounds (–7)
Eletriptan hydrobromide () shares the phenylsulfonyl group but features an indole core instead of oxazinan. Indole’s planar structure facilitates π-π stacking with receptors (e.g., 5-HT1B/1D), while the oxazinan’s conformational rigidity may favor selective binding to alternative targets (e.g., kinases or proteases). The oxazinan-oxalamide scaffold’s hydrogen-bonding capacity (via carbonyl groups) could enhance binding specificity compared to indole derivatives .
B. Pyrazole and Phthalimide Derivatives ()
- Its phthalimide core lacks the oxazinan’s nitrogen-rich environment, limiting hydrogen-bonding interactions .
- Pyrazole’s aromaticity may confer distinct metabolic pathways (e.g., CYP2C9 vs. CYP3A4 oxidation) .
Biological Activity
N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a phenylsulfonyl group, an oxazinan ring, and an oxalamide linkage. The molecular formula is , with a molecular weight of approximately 435.5 g/mol.
Synthetic Route
The synthesis typically involves several key steps:
- Formation of the Oxazinan Ring : Cyclization of amino alcohols with aldehydes under acidic or basic conditions.
- Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
- Oxalamide Formation : Coupling the phenethylamine derivative with the sulfonylated oxazinan intermediate using oxalyl chloride.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The phenylsulfonyl group may inhibit enzyme activity or modulate receptor functions through binding interactions. The oxalamide core enhances its ability to interact with various biological macromolecules.
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis inhibition |
| Anticancer | HeLa cells | 5 µM | Apoptosis induction via caspase activation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising spectrum of activity, particularly against resistant strains.
- Cancer Cell Studies : In vitro studies on HeLa cells demonstrated that treatment with the compound resulted in significant cell death compared to control groups, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride or activated oxalate esters. For example, describes the synthesis of analogous oxalamides using sulfanilamide, substituted anilines, and oxalyl chloride in dioxane under controlled temperatures (0°C to room temperature, 73% yield) . Key optimization steps include:
- Solvent Choice : Polar aprotic solvents (e.g., dioxane, THF) improve reactivity by stabilizing intermediates.
- Stoichiometry : Excess oxalyl chloride (2:1 ratio to amine) ensures complete coupling, as seen in for bis-aryl oxalamides .
- Temperature Control : Gradual warming from 0°C prevents side reactions (e.g., decomposition of sulfonamide groups).
- Purification : Recrystallization or column chromatography is critical due to polar byproducts.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer: Core techniques include:
- FTIR : Confirm carbonyl (1670–1690 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) stretches (e.g., used KBr discs to detect νmax at 1679 cm⁻¹ for oxalamide C=O) .
- NMR : ¹H/¹³C NMR identifies substituent environments. For example, resolved methyl groups at δ2.24 ppm and aromatic protons at δ7.11–7.32 ppm in DMSO-d6 .
- HRMS : Validates molecular weight (e.g., HRMS in confirmed [M+H]+ with <1 ppm error) .
Discrepancy Resolution : - Signal Splitting : Use 2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., diastereotopic protons in oxazinan-methyl groups).
- Decomposition : Avoid prolonged heating during sample prep (observed in for compounds decomposing at 180°C) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
Methodological Answer:
- Solvent Screening : Test DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) for aggregation. notes dimethylaminopropyl groups enhance water solubility in similar oxalamides .
- Dose Optimization : Use LC-MS to quantify solubility limits and avoid precipitation in cell-based assays.
- Vehicle Controls : Include DMSO controls ≤0.1% (v/v) to prevent solvent toxicity, as in ’s cytotoxicity studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-(phenylsulfonyl)-1,3-oxazinan moiety in biological activity?
Methodological Answer:
- Analog Synthesis : Replace phenylsulfonyl with methylsulfonyl () or vary oxazinan ring size (six-membered vs. five-membered) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, used tetrahydroquinoline-oxalamides for antimicrobial screening .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate sulfonyl group orientation with binding affinity.
Q. What strategies address contradictory data in biological activity across different assay platforms?
Methodological Answer:
- Assay Validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
- Metabolic Stability : Test compound stability in liver microsomes ( noted susceptibility of acetamidophenyl groups to CYP450 oxidation) .
- Membrane Permeability : Use Caco-2 assays or PAMPA to rule out false negatives due to poor absorption.
Q. How can computational methods predict metabolic pathways and potential toxicity of this compound?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to identify labile sites (e.g., sulfonamide hydrolysis, oxazinan ring oxidation).
- Metabolite ID : Simulate Phase I/II metabolism (e.g., ’s boronic acid derivatives undergo glucuronidation) .
- Toxicity Profiling : Cross-reference with Tox21 databases for structural alerts (e.g., sulfonamide-linked hepatotoxicity).
Q. What advanced analytical techniques quantify trace impurities in bulk synthesis batches?
Methodological Answer:
- HPLC-MS/MS : Detect sub-0.1% impurities using C18 columns and gradient elution (e.g., ’s ≥98% purity criteria) .
- NMR Relaxation Methods : ¹³C T1 relaxation distinguishes low-level isomers (e.g., ’s diastereomeric byproducts) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to validate synthetic batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
